molecular formula C12H12FN3O B2375448 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole CAS No. 853104-26-4

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

Cat. No.: B2375448
CAS No.: 853104-26-4
M. Wt: 233.246
InChI Key: MNMVPVCQOZPXSE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a fluorophenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid exposure and potential harm. The specific safety and hazard information would depend on its physical and chemical properties. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The study of new compounds like “3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole” is a key part of advancing fields like medicinal chemistry and materials science. Future research could explore its synthesis, properties, and potential applications in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1H-pyrazole: Another fluorinated heterocycle with potential biological activities.

    4-(4-Fluorophenyl)-1,2,3-triazole: Known for its antimicrobial properties.

    5-(4-Fluorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the pyrrolidine ring.

Uniqueness

3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is unique due to the presence of both the pyrrolidine and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings with the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVPVCQOZPXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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